![molecular formula C16H12N2O B12521389 Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)- CAS No. 757188-69-5](/img/structure/B12521389.png)
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-méthylphényl)- est un composé hétérocyclique qui a suscité de l’intérêt en raison de ses caractéristiques structurales uniques et de ses applications potentielles dans divers domaines. Ce composé est caractérisé par un noyau pyrrolo-pyrrolizinone fusionné avec un substituant 4-méthylphényl, ce qui en fait un échafaudage précieux pour le développement de nouvelles entités chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-méthylphényl)- implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, en partant d’un pyrrole substitué, le composé peut être synthétisé par une série de réactions comprenant l’halogénation, la substitution nucléophile et la cyclisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées afin de garantir un rendement et une pureté élevés. Cela inclut souvent l’utilisation de catalyseurs, de réacteurs à haute pression et de systèmes à flux continu pour améliorer l’efficacité de la réaction et la possibilité de la mettre à l’échelle.
Analyse Des Réactions Chimiques
Types de réactions
La Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-méthylphényl)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l’hydrure d’aluminium et de lithium ou le borohydrure de sodium.
Substitution : Les réactions de substitution électrophile et nucléophile sont courantes, où les substituants sur le cycle phényle ou le noyau pyrrolo peuvent être remplacés dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure d’aluminium et de lithium dans l’éther anhydre.
Substitution : Dérivés halogénés et nucléophiles dans des solvants polaires.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés pyrrolo entièrement réduits.
Applications De Recherche Scientifique
Chimie : Comme élément constitutif de la synthèse de molécules organiques complexes.
Biologie : Étudié pour son potentiel de composé bioactif avec des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son rôle dans la découverte de médicaments, en particulier comme échafaudage pour la conception d’inhibiteurs de kinases.
Industrie : Utilisé dans le développement de matériaux avancés et comme précurseur de polymères fonctionnalisés.
Mécanisme D'action
Le mécanisme d’action de la Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-méthylphényl)- implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs en se liant à leurs sites actifs, modulant ainsi les voies biochimiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application spécifique et des modifications structurelles du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la Pyrrolo[2,3-b]pyridine : Connus pour leur activité inhibitrice des kinases.
Dérivés de la Pyrrolo[2,3-d]pyrimidine : Étudiés pour leurs propriétés anticancéreuses.
Dérivés de l’indole : Largement étudiés pour leurs activités biologiques diverses.
Unicité
La Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-méthylphényl)- se distingue par sa structure cyclique fusionnée unique et la présence d’un groupe 4-méthylphényl, qui peut améliorer son affinité de liaison et sa spécificité envers certaines cibles biologiques. Cela en fait un candidat prometteur pour un développement ultérieur en chimie médicinale et dans d’autres domaines scientifiques.
Propriétés
Numéro CAS |
757188-69-5 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C16H12N2O/c1-10-4-6-11(7-5-10)12-9-17-14-15(12)18-8-2-3-13(18)16(14)19/h2-9,17H,1H3 |
Clé InChI |
VTHVKPABWSMTLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CNC3=C2N4C=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


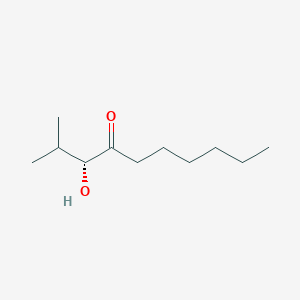
![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)


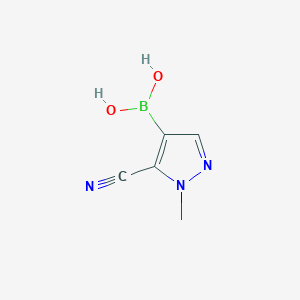
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
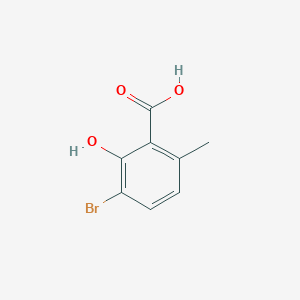
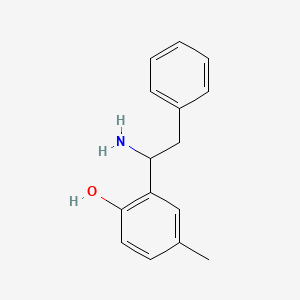
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)

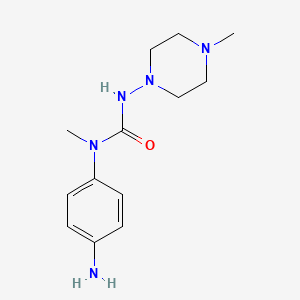
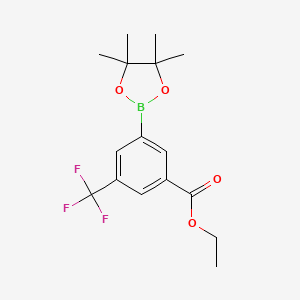
![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
